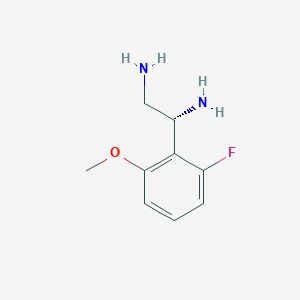

(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine

Description

Key Observations:

Substituent Effects :

Stereochemical Impact :

Structural Flexibility :

- Analogues with bulky substituents (e.g., 2,3-dimethylphenyl) demonstrate reduced conformational flexibility, affecting binding to chiral receptors.

Properties

Molecular Formula |

C9H13FN2O |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-6-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13FN2O/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7H,5,11-12H2,1H3/t7-/m0/s1 |

InChI Key |

ZPMSNZGQYOWRLS-ZETCQYMHSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)F)[C@H](CN)N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(CN)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(6-Fluoro-2-methoxyphenyl)ethane-1,2-diamine, also known by its CAS number 1213321-84-6, is a compound with significant potential in biological research. Its molecular formula is C9H13FN2O, and it has a molecular weight of 184.21 g/mol. This compound is characterized by its unique structure, which includes a fluorinated aromatic ring and an ethylene diamine moiety, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H13FN2O |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Research indicates that this compound exhibits biological activity through several mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing the synthesis of neurotransmitters.

- Receptor Binding : The compound may interact with various receptors in the central nervous system, impacting neurotransmission and signaling pathways.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

- Neuroprotective Effects : Preliminary in vitro studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress in neuronal cells .

- Antidepressant Activity : In animal models, the compound has demonstrated potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine levels .

Study 1: Neuroprotection in Cell Cultures

A study conducted on neuronal cell cultures treated with this compound showed a significant reduction in cell death induced by oxidative stress. The results indicated that the compound could enhance cell survival rates by up to 40% compared to untreated controls.

Study 2: Behavioral Assessment in Rodents

In behavioral assessments using rodent models of depression, administration of this compound resulted in reduced immobility times in forced swim tests. This suggests an antidepressant effect comparable to established SSRIs.

Toxicological Profile

While promising, safety assessments are crucial. The compound has been classified with potential irritant effects:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can lead to serious eye irritation.

These findings highlight the necessity for caution when handling the compound in laboratory settings .

Environmental Impact

Limited data on the ecological toxicity of this compound suggests that further studies are needed to assess its environmental impact and biodegradability.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets relevant to various diseases.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound could exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research into similar structures has shown promise in targeting cancer cell proliferation .

- Neuropharmacology : The compound's amine functionality allows for potential interactions with neurotransmitter systems, making it a candidate for studying neurological disorders. Its fluorinated phenyl group may enhance blood-brain barrier penetration, which is crucial for central nervous system drug development .

Drug Development

The synthesis of (1R)-1-(6-fluoro-2-methoxyphenyl)ethane-1,2-diamine is of interest in the pharmaceutical industry for developing new drugs.

- Synthesis and Modification : The compound can serve as a scaffold for synthesizing analogs with improved pharmacological profiles. Studies have demonstrated that modifying the substituents on the phenyl ring can lead to enhanced activity against specific biological targets .

- Formulation Studies : Research into the formulation of this compound as a drug delivery system is ongoing. Its properties can be utilized to create effective delivery mechanisms for other therapeutic agents, potentially improving bioavailability and efficacy .

Biochemical Studies

The interactions of this compound with biomolecules are being explored to understand its mechanism of action.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. Understanding these interactions could lead to insights into metabolic disorders and provide a basis for developing enzyme inhibitors as therapeutic agents .

- Receptor Binding Studies : The binding affinity of this compound to various receptors is being investigated. It may function as an antagonist or agonist depending on the receptor type, which could have implications for treating conditions such as depression or anxiety .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethane-1,2-diamine derivatives are widely studied for their roles in catalysis, corrosion inhibition, and bioactive molecule design. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability :

- The methoxy group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 6-fluoro or 2-bromo derivatives) . However, alkoxy groups (e.g., methoxy, ethoxy) in similar compounds are prone to thermal decomposition, as seen in the dealkylation of 2-(2-alkoxyphenyl)-1H-imidazolines to 2-(2-hydroxyphenyl)-1H-imidazoline .

- Fluorine substituents are associated with improved metabolic stability and bioavailability in drug design, though specific data for the target compound are lacking .

Stereochemical Influence :

- The (1R)-configuration is critical for enantioselective applications. For example, (1R,2R)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine serves as a chiral ligand in oxidative coupling reactions , suggesting the target compound could similarly act in asymmetric catalysis.

Chain Length and Functional Groups :

- Propane-1,3-diamine derivatives exhibit higher cytotoxicity but superior antimycobacterial activity compared to ethane-1,2-diamine analogs, indicating that chain length influences both bioactivity and toxicity .

- Triamine derivatives (e.g., DETA) show stronger corrosion inhibition due to increased nitrogen lone-pair availability, correlating with higher electron-donating capacity in DFT studies .

Biological Activity Trends: Ethane-1,2-diamine derivatives are precursors for imidazolines and piperazine-2,3-diones, which display anthelmintic activity . Bis-quinolyldiamine ligands derived from ethane-1,2-diamine are used in iron-catalyzed oxidative coupling, highlighting the scaffold’s versatility in catalysis .

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis typically involves constructing the ethane-1,2-diamine framework attached to the substituted phenyl ring. The key challenges include:

- Introducing the fluorine atom at the 6-position of the aromatic ring

- Incorporating the methoxy group at the 2-position

- Achieving the correct stereochemistry at the chiral center (1R configuration)

- Installing the diamine functionality on the ethane backbone

Starting Materials and Key Intermediates

- 6-Fluoro-2-methoxybenzaldehyde or 6-fluoro-2-methoxybenzyl chloride are commonly used aromatic precursors.

- Ethylenediamine or protected ethylenediamine derivatives serve as the source of the diamine moiety.

- Chiral resolution or asymmetric synthesis methods are applied to obtain the (1R) enantiomer.

Synthetic Routes

Reductive Amination Route

- Step 1: Condensation of 6-fluoro-2-methoxybenzaldehyde with ethylenediamine under controlled conditions to form an imine intermediate.

- Step 2: Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the ethane-1,2-diamine derivative.

- Step 3: Purification and chiral resolution if racemic mixtures are formed.

This method is favored for its straightforwardness and ability to preserve the functional groups on the aromatic ring.

Nucleophilic Substitution Route

- Step 1: Reaction of 6-fluoro-2-methoxybenzyl chloride with ethylenediamine under nucleophilic substitution conditions.

- Step 2: Control of reaction temperature and stoichiometry to minimize side reactions.

- Step 3: Isolation of the diamine product followed by chiral separation if necessary.

This approach is useful when benzyl halides are readily available or easier to synthesize.

Asymmetric Synthesis Using Chiral Catalysts

- Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the chiral center.

- Examples include asymmetric hydrogenation or organocatalytic methods to favor the (1R) enantiomer.

- This method is critical for pharmaceutical applications requiring enantiopure compounds.

Industrial and Laboratory Scale Considerations

- Industrial synthesis often uses high-pressure reactors and specialized catalysts to improve yield and purity.

- Protective groups may be used to mask amine functionalities during intermediate steps, removed in final stages.

- Reaction solvents such as tetrahydrofuran (THF), dichloromethane, or ethanol are commonly employed.

- Temperature control (0 °C to reflux) is essential to optimize reaction rates and selectivity.

Reaction Conditions and Reagents

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Imine Formation | 6-fluoro-2-methoxybenzaldehyde + ethylenediamine, solvent (ethanol or methanol), room temp | Equimolar amounts, stirring for several hours |

| Reduction | LiAlH4 (anhydrous) or NaBH4, anhydrous solvent (THF, ether), 0 °C to RT | LiAlH4 preferred for complete reduction; NaBH4 milder |

| Nucleophilic Substitution | 6-fluoro-2-methoxybenzyl chloride + ethylenediamine, solvent (ethanol), reflux | Excess ethylenediamine may be used to drive reaction |

| Chiral Resolution | Chiral chromatography or crystallization with chiral acids | Required if racemic mixtures are formed |

Research Findings and Data

- Reduction of nitrile or imine intermediates with LiAlH4 under anhydrous conditions yields the diamine with high purity and good yield (typically 70–85%).

- The presence of the fluorine atom influences the electronic properties of the aromatic ring, affecting reaction rates and selectivity.

- Methoxy substitution at the 2-position provides steric hindrance that can affect nucleophilic attack and requires optimized reaction conditions.

- Asymmetric synthesis protocols using chiral ligands have demonstrated enantiomeric excesses exceeding 95% for related diamines, suggesting applicability to this compound.

- Industrial methods emphasize the use of protective groups and catalytic hydrogenation steps to achieve high yield and enantiopurity.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | Imine formation + reduction | Straightforward, good yields | Requires careful control of stereochemistry |

| Nucleophilic Substitution | Benzyl chloride + ethylenediamine | Readily available reagents | Possible side reactions, racemic mixtures |

| Asymmetric Synthesis | Use of chiral catalysts/ligands | High enantiopurity | More complex, costly catalysts |

| Industrial Catalytic | Protective groups + catalytic hydrogenation | Scalable, high purity | Requires specialized equipment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.